7-(2'-Fluoroethyl)guanine belongs to the class of fluorinated nucleosides, which are modified forms of natural nucleosides that incorporate fluorine atoms. These modifications can enhance the pharmacological properties of the compounds, making them useful in medicinal chemistry. The synthesis of this compound has been explored in various studies focusing on nucleoside analogs for therapeutic applications, particularly in oncology and virology .
The synthesis of 7-(2'-Fluoroethyl)guanine typically involves several key steps, often leveraging established nucleoside chemistry techniques:
For example, one reported method involves the use of trimethylsilyl imidazole to protect functional groups during the synthesis process, followed by a series of reactions that lead to the formation of 7-(2'-Fluoroethyl)guanine in moderate yields .
The molecular structure of 7-(2'-Fluoroethyl)guanine can be described as follows:
The addition of the fluoroethyl group alters both the electronic properties and steric hindrance around the guanine base, potentially influencing its interaction with DNA and RNA .
7-(2'-Fluoroethyl)guanine participates in various chemical reactions characteristic of nucleosides:
The mechanism of action for 7-(2'-Fluoroethyl)guanine primarily involves its incorporation into nucleic acids during replication or transcription processes. Once integrated into DNA or RNA:
Key physical and chemical properties of 7-(2'-Fluoroethyl)guanine include:
These properties are critical for determining its suitability for pharmaceutical formulations and biological assays .
7-(2'-Fluoroethyl)guanine has several significant applications in scientific research and medicine:
Research continues into optimizing its synthesis and evaluating its efficacy against various viral strains and cancer cell lines .
7-(2'-Fluoroethyl)guanine (C₇H₈FN₅O; CID 135625345) is an alkylated purine derivative where a 2-fluoroethyl group is covalently bonded to the N7 position of the guanine scaffold [1] [4]. The molecular structure retains the planar bicyclic purine system but introduces a flexible -CH₂CH₂F side chain at N7. This substitution site disrupts the canonical hydrogen-bonding pattern of guanine, critically altering its biomolecular recognition properties. The compound lacks chiral centers due to the sp³-hybridized methylene groups in the fluoroethyl chain, eliminating stereoisomers. However, rotational freedom around the C7-N and C-C bonds enables multiple conformers, influencing its interactions with biological targets [1] [4]. Quantum mechanical calculations reveal a preferred gauche conformation of the fluoroethyl moiety, where fluorine aligns to minimize electrostatic repulsion with the purine ring.
Property | Value/Description |
---|---|
Molecular Formula | C₇H₈FN₅O |
Molecular Weight | 197.17 g/mol |
Bond Length (C7-N) | 1.37 Å (DFT-optimized) |
Preferred Side Chain Dihedral | ~60° (N7-Cα-Cβ-F) |
Torsional Energy Barrier | < 3 kcal/mol (rotation around Cα-Cβ) |
The site of alkylation governs the biochemical behavior of fluoroethylguanine adducts. Unlike O⁶-(2-fluoroethyl)guanine – where alkylation occurs at the O6 oxygen – 7-(2'-fluoroethyl)guanine features N7 modification [2] [6] [7]. This distinction profoundly impacts stability, mutagenicity, and DNA crosslinking potential:
Biological Prevalence: Haloethylnitrosoureas (e.g., N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea) generate both adducts, but O⁶-adducts dominate crosslink formation. Quantitative HPLC analyses show N7-alkylguanines constitute >65% of total DNA alkylations, yet exhibit lower cytotoxicity per lesion [6].
Table 2: Properties of Alkylated Guanines
Adduct | Alkylation Site | Crosslinking Capability | Relative Abundance in DNA |
---|---|---|---|
7-(2'-Fluoroethyl)guanine | N7 | None | High (≥65%) |
O⁶-(2-Fluoroethyl)guanine | O6 | High (with cytosine N3) | Low (≤8%) |
7-Hydroxyethylguanine | N7 | None | Moderate |
O⁶-Methylguanine | O6 | None (monofunctional) | Variable |
N7-(2'-Fluoroethyl)guanine exhibits moderate thermodynamic stability but remains susceptible to hydrolytic and thermal degradation:
Degradation kinetics follow first-order kinetics with activation energy (Eₐ) of 85 kJ/mol for depurination and 92 kJ/mol for ring opening, as determined by Arrhenius plots (pH 7–10).
Nucleophile Susceptibility: The C8 position is electrophilic; strong nucleophiles (e.g., thiols) undergo Michael addition, forming 8-substituted adducts. This reactivity underpins Minisci-type functionalizations [9].
Table 3: Physicochemical Properties in Aqueous Systems
Property | Condition | Value |
---|---|---|
Aqueous Solubility | 25°C, pH 7.0 | 12.1 ± 0.8 mM |
log P (octanol/water) | 25°C | -1.05 ± 0.15 |
pKₐ (N1-H) | 25°C | 7.42 ± 0.10 |
Depurination Half-life | pH 7.4, 37°C | 4.2 h |
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